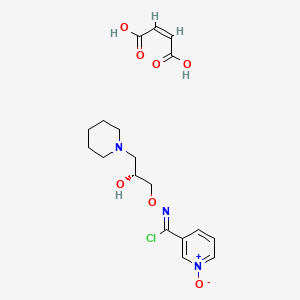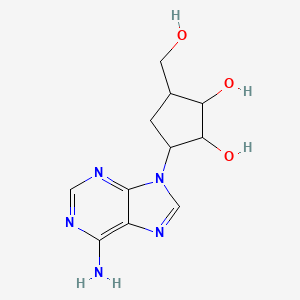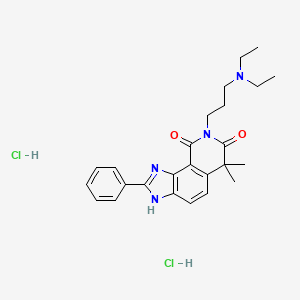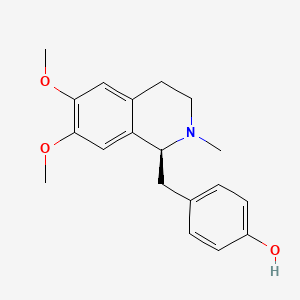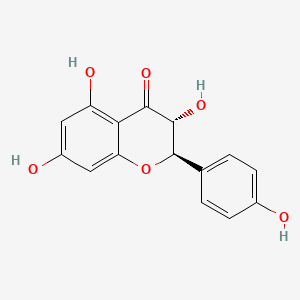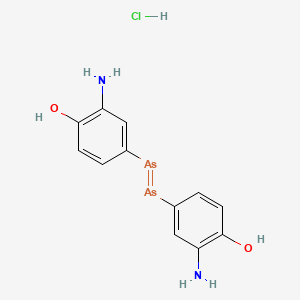
Atiprimod dihydrochloride
Vue d'ensemble
Description
Atiprimod dihydrochloride is the dihydrochloride salt form of atiprimod . It is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents . It has anti-inflammatory, antineoplastic, and anti-angiogenic activities .
Molecular Structure Analysis
The molecular formula of Atiprimod dihydrochloride is C22H46Cl2N2 . Its average mass is 409.520 Da and its monoisotopic mass is 408.303802 Da .
Chemical Reactions Analysis
Atiprimod dihydrochloride is known to act as a JAK2 inhibitor . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 .
Applications De Recherche Scientifique
Breast Cancer Treatment
Atiprimod has been found to trigger apoptotic cell death in MDA-MB-231 and MDA-MB-468 breast cancer cells . It acts on the PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis, inhibiting cell viability and colony formation . It also suppresses the total expression level of p65 and prevents the nuclear localization of STAT1, 3, and NF-κB .
Hepatocellular Carcinoma Treatment
Atiprimod has shown anti-proliferative and anti-carcinogenic effects in hepatocellular carcinoma . It hinders the biological activity of STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Lymphoma Treatment
Atiprimod has demonstrated potential in the treatment of lymphoma . It impacts the biological activity of STAT3, which is often constitutively activated in lymphoma cells .
Multiple Myeloma Treatment
Atiprimod has been used in the treatment of multiple myeloma . It interferes with the biological activity of STAT3, which is implicated in the pathogenesis of multiple myeloma .
Pituitary Adenoma Treatment
Atiprimod can evoke autophagy as a survival mechanism and then apoptosis due to prolonged ER stress in pituitary adenoma cells . This is a dose-dependent effect .
Neuroendocrine Carcinoma Treatment
Atiprimod has been used in the treatment of neuroendocrine carcinoma . It has been studied in Phase 2 clinical trials for its safety and efficacy in patients with low to intermediate grade neuroendocrine carcinoma .
Osteoarthritis Treatment
Atiprimod has been studied for its potential use in the treatment of osteoarthritis . However, more research is needed to confirm its efficacy and safety in this application .
Advanced Cancer Treatment
Atiprimod has been studied in a Phase 1 clinical trial for its safety and efficacy in patients with advanced cancer . The trial aimed to identify the maximum tolerated dose and measure the pharmacokinetics of Atiprimod .
Mécanisme D'action
Target of Action
Atiprimod dihydrochloride primarily targets Interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) . IL-6 is a cytokine involved in inflammation and the maturation of B cells, while STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Atiprimod dihydrochloride hinders the biological activity of STAT3, thereby impacting its anti-proliferative and anti-carcinogenic effects . It also inhibits the phosphorylation of STAT3 at the Tyr705 residue, suppressing the total expression level of p65 . This results in the prevention of nuclear localization of STAT1, 3, and NF-κB .
Biochemical Pathways
Atiprimod dihydrochloride affects several biochemical pathways. It evokes the upregulation of PERK, BiP, ATF-4, CHOP, and the phosphorylation of PERK (Thr980), eIF2α (Ser51) . It suppresses ire1α-mediated atg-3, 5, 7, 12 protein expressions . The PERK/eIF2α/ATF4/CHOP axis plays a pivotal role in atiprimod-mediated G1/S arrest and apoptosis via Bak, Bax, Bim, and PUMA upregulation .
Pharmacokinetics
It is known that the compound is being studied in clinical trials for its safety and efficacy .
Orientations Futures
Atiprimod dihydrochloride has shown promise in the treatment of various cancers. It has been found to inhibit cell growth and induce apoptosis in cells expressing the JAK2 V617F mutation . It has also been found to trigger apoptotic cell death in breast cancer cells . These findings suggest that Atiprimod dihydrochloride may have a role in future therapies for these conditions.
Propriétés
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYBYTICOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123018-47-3 (Parent) | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156331 | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atiprimod dihydrochloride | |
CAS RN |
130065-61-1 | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPRIMOD DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



